molecular formula C12H10N2O3S B1423681 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291486-54-8

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B1423681
CAS No.: 1291486-54-8
M. Wt: 262.29 g/mol
InChI Key: OYLLLCWBAYWVSM-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (C₁₂H₁₀N₂O₃S; MW: 262.29 g/mol) is a pyridazine derivative featuring a methylsulfanyl (SCH₃) substituent at the 3-position of the phenyl ring (Figure 1).

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-18-9-4-2-3-8(7-9)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLLCWBAYWVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149574
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-54-8
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-[3-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Derivatives

The synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives, including those with aryl methylsulfanyl substituents, generally follows two main approaches:

These methods are designed to efficiently build the dihydropyridazine ring system while allowing for substitution at key positions, such as the 3-carboxylic acid and the 1-aryl group bearing the methylsulfanyl substituent.

Preparation via Cyclocondensation of Hydrazines and β-Ketoesters

A classical and widely used approach involves the condensation of substituted hydrazines with β-ketoester or β-ketoacid derivatives. For the target compound, the key steps include:

  • Starting materials :

    • 3-(Methylsulfanyl)aniline or its hydrazine derivative
    • β-ketoesters such as ethyl or methyl 3-oxopropanoate derivatives
  • Reaction conditions :

    • Reflux in alcoholic solvents (ethanol or methanol)
    • Use of acid or base catalysts, such as piperidine or ammonium hydroxide
    • Molecular sieves to remove water and drive equilibrium toward product formation
  • Mechanism :

    • Initial formation of hydrazone intermediates from hydrazine and ketoester
    • Intramolecular cyclization to form the dihydropyridazine ring
    • Subsequent oxidation or rearrangement to yield the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core

This method has been reported to yield substituted dihydropyridazines with moderate to good yields (typically 37–46%) depending on the ester and aryl substituents used.

Isoxazole Ring Expansion Method Using Molybdenum Hexacarbonyl

An advanced and more recently developed method involves the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

  • Synthetic sequence :

    • Preparation of isoxazole precursors via cycloaddition of nitrile oxides (generated from N-hydroxyimidoyl chlorides) to propargyl halides.
    • Cyanation of isoxazoles to cyanides.
    • Acid hydrolysis of cyanides to carboxylic acids.
    • Diazomethane esterification to form methyl esters.
    • Treatment with Mo(CO)₆ to induce ring expansion, converting isoxazole esters into 4-oxo-1,4-dihydropyridine-3-carboxylates.
    • Final hydrolysis to obtain the free carboxylic acid.
  • Advantages :

    • High regioselectivity and ability to introduce various aryl substituents at positions 2 and 6.
    • Access to complex substitution patterns, including 2,6-diaryl and 2,5,6-triaryl derivatives.
    • Yields reported in the range of 37–46% for methyl esters, with ethyl esters giving lower yields (13–25%).
  • Typical reaction conditions :

    • Reflux in xylene or suitable high-boiling solvents.
    • Use of molecular sieves to remove water.
    • Molybdenum hexacarbonyl as the key reagent for ring expansion.

This method is particularly suitable for synthesizing the 1-[3-(methylsulfanyl)phenyl] substituted derivatives by choosing appropriate isoxazole precursors bearing the methylsulfanyl phenyl group.

Methylation of Thioxo Intermediates

In some synthetic routes, methylsulfanyl groups are introduced by methylation of thioxo (–SH) precursors:

  • Procedure :

    • Starting from alkyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.
    • Reaction with dimethyl sulfate in refluxing absolute ethanol for 1 hour.
    • Work-up includes dilution with water, alkalinization with ammonium hydroxide, and crystallization from ethanol/water or DMF/water mixtures.
  • Outcome :

    • Formation of methylthio (methylsulfanyl) derivatives with good purity.
    • Confirmed by NMR and elemental analysis showing methylthio signals at ~2.6 ppm in ^1H-NMR spectra.

This methylation step can be integrated into synthetic schemes to install the methylsulfanyl group on the phenyl ring or heterocyclic core.

Summary Table of Preparation Methods

Method Key Steps & Reagents Advantages Typical Yields (%) Notes
Cyclocondensation Hydrazine + β-ketoester, reflux, piperidine catalyst Simple, classical approach 37–46 Suitable for various aryl substitutions
Mo(CO)₆-mediated ring expansion Isoxazole precursors → Mo(CO)₆ in refluxing xylene High regioselectivity, complex patterns 37–46 (methyl esters) Allows diverse substitution, scalable
Methylation of thioxo intermediates Dimethyl sulfate methylation of thioxo-pyrimidines Direct installation of methylsulfanyl High purity Requires prior thioxo intermediate

Detailed Research Findings and Analytical Data

  • NMR Spectroscopy : Methylsulfanyl protons appear as singlets near 2.6 ppm; aromatic protons span 7.6–8.1 ppm; dihydropyridazine ring protons appear between 5.0–6.5 ppm depending on substitution.

  • Elemental Analysis : Calculated and found values for C, H, N, and water content closely match theoretical values, confirming compound purity and correct substitution patterns.

  • Reaction Monitoring : TLC and HPLC methods are used to track reaction progress, especially in ring expansion and methylation steps.

  • Recrystallization : Solvent systems such as ethanol/water or DMF/water are employed to purify final compounds, yielding crystalline solids with defined melting points, typically between 280–290 °C for related derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit significant anticancer properties. For instance, compounds synthesized from this core structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study reported that certain derivatives displayed low IC50 values, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. Research indicates that specific derivatives possess inhibitory effects against a range of pathogenic bacteria and fungi. This suggests potential applications in treating infections and developing new antimicrobial agents.
  • Anti-inflammatory Effects
    • Preliminary studies have suggested that the compound may exhibit anti-inflammatory properties. This could be beneficial in the treatment of inflammatory diseases, although further investigation is needed to fully elucidate the mechanisms involved.

Case Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and evaluated their anticancer activities using human cancer cell lines. The results indicated that several compounds had significant cytotoxic effects, with IC50 values lower than those of established chemotherapeutics . This highlights the potential for these compounds to serve as lead candidates for new cancer therapies.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against common bacterial strains. The results showed promising antimicrobial activity, with some compounds demonstrating effectiveness comparable to traditional antibiotics. This opens avenues for further development in treating resistant bacterial infections .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityLow IC50 values against breast and colon cancer cells
Antimicrobial PropertiesEffective against pathogenic bacteria
Anti-inflammatory EffectsPotential benefits in inflammatory conditions

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazine core : A six-membered heterocyclic ring with two adjacent nitrogen atoms.
  • 4-Oxo group : Enhances hydrogen-bonding capabilities and acidity.
  • 3-Carboxylic acid : Provides a coordination site for metal ions in polymer synthesis.
  • 3-(Methylsulfanyl)phenyl : Introduces steric bulk and sulfur-based electronic effects.

Comparison with Structural Analogs

Structural and Electronic Variations

Substituents on the phenyl ring significantly influence physicochemical properties. A comparative analysis is presented below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(Methylsulfanyl) C₁₂H₁₀N₂O₃S 262.29 Coordination polymers, fluorescence sensing
1-(4-Carboxyphenyl) analog 4-Carboxy C₁₂H₈N₂O₅ 260.21 Luminescent coordination polymers
1-(3-Methylphenyl) analog (8a) 3-Methyl C₁₂H₁₀N₂O₃ 230.22 m.p. 217–219°C; antibacterial studies
1-(3-Chlorophenyl)-6-methyl analog 3-Chloro, 6-methyl C₁₂H₉ClN₂O₃ 264.67 Antibacterial agent (CAS 68254-09-1)
1-(3-Fluorophenyl) analog 3-Fluoro C₁₁H₇FN₂O₃ 234.19 Synthetic building block

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methylsulfanyl group (SCH₃) is moderately electron-donating, contrasting with electron-withdrawing groups like Cl or F. This impacts acidity (pKa of the carboxylic acid) and coordination behavior.

Example :

  • 1-(3-Methylphenyl) analog (8a) : Synthesized in 72% yield via DMFDMA-mediated cyclization .

Biological Activity

1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 1021212-34-9

Antimicrobial Activity

Studies have shown that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, research indicates that modifications in the structure can enhance antibacterial efficacy against various strains, including Gram-positive and Gram-negative bacteria. The compound's methylsulfanyl group is believed to contribute to its lipophilicity, facilitating membrane penetration and enhancing activity .

Antioxidant Properties

The antioxidant capacity of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has been evaluated in vitro. The compound demonstrated a significant ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. This property is particularly relevant for conditions such as neurodegenerative diseases and cancer .

Anti-inflammatory Effects

In vivo studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves the modulation of signaling pathways such as NF-kB, which plays a pivotal role in inflammatory responses. This suggests potential therapeutic applications in chronic inflammatory conditions .

Case Study 1: Antibacterial Activity

A study conducted on various synthesized dihydropyridazine derivatives, including the target compound, revealed that it exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus. This positions it as a promising candidate for further development in antibacterial therapies .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of related compounds indicated that the dihydropyridazine scaffold could protect neuronal cells from apoptosis induced by oxidative stress. The presence of the methylsulfanyl group was found to enhance neuroprotection through the activation of survival pathways .

The biological activity of 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Free Radical Scavenging : It reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis may involve cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as reductants, as demonstrated in reductive cyclization strategies for analogous heterocycles . Michael addition reactions (e.g., thioglycolic acid addition to α,β-unsaturated carbonyl intermediates) could also be adapted for constructing the sulfanylphenyl moiety . Key parameters include:
  • Catalyst selection : Palladium complexes (e.g., Pd/C or Pd(OAc)₂) for nitro group reduction.
  • Temperature : Controlled heating (80–120°C) to prevent decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Table 1 : Example Reaction Conditions
StepMethodConditionsReference
CyclizationPd-catalyzed reductivePd(OAc)₂, HCO₂H, 100°C
Sulfanyl incorporationMichael additionThioglycolic acid, RT

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism) and confirms the 4-oxo-1,4-dihydropyridazine core. Single-crystal analysis is essential for unambiguous structural assignment .
  • NMR spectroscopy : ¹H/¹³C NMR identifies the methylsulfanyl (-SMe) group (δ ~2.5 ppm for S-CH₃) and the carboxylic acid proton (broad signal at δ ~12–14 ppm).
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear respiratory protection, nitrile gloves, and goggles to avoid inhalation or dermal contact .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Storage : Keep in sealed glass containers, away from oxidizers and heat sources .
  • Emergency measures : In case of spills, collect material using inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthesis be optimized to enhance regioselectivity and minimize by-products (e.g., dimerization or over-reduction)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd vs. Ni), ligands (e.g., phosphines), and reductants (e.g., formate salts) to identify optimal conditions .
  • In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
  • By-product mitigation : Add radical scavengers (e.g., BHT) to suppress dimerization pathways.

Q. How can contradictions between computational predictions (e.g., DFT-based reactivity) and experimental biological activity data be resolved?

  • Methodological Answer :
  • Re-evaluate computational models : Include solvent effects (e.g., COSMO-RS) and tautomeric states in DFT calculations .
  • Validate assays : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts.
  • Comparative studies : Benchmark against structurally related dihydropyridines with known calcium channel modulation or antibacterial activity .

Q. What strategies elucidate the mechanism of action in biological systems (e.g., enzyme inhibition or receptor binding)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the methylsulfanyl group or carboxylic acid moiety to identify critical pharmacophores .
  • Molecular docking : Use X-ray crystallography data to model interactions with target proteins (e.g., quinone reductase or bacterial topoisomerases).
  • Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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